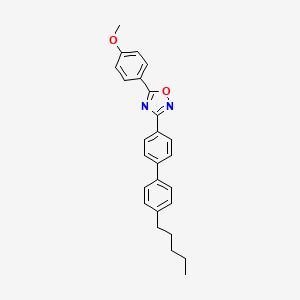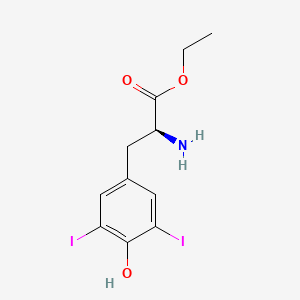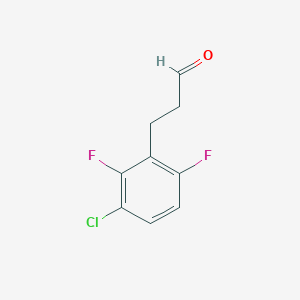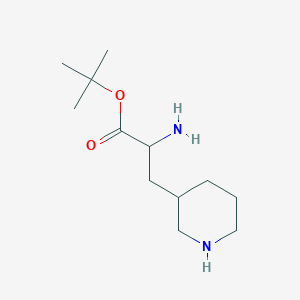![molecular formula C24H22N4O8S2 B12447842 N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12447842.png)
N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide: is a complex organic compound with a unique structure that includes acetylsulfamoyl and benzene-1,4-dicarboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-(acetylsulfamoyl)aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylsulfamoyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the acetylsulfamoyl moieties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers. Its unique structure allows for the creation of materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific enzymes or receptors. Its structure allows for modifications that can enhance its activity and selectivity.
Industry: In industrial applications, N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide is used in the production of high-performance polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The acetylsulfamoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The benzene-1,4-dicarboxamide core provides a rigid structure that can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has similar structural features but lacks the acetylsulfamoyl groups.
N,N’-bis(4-nitrophenyl)benzene-1,4-dicarboxamide: This compound contains nitro groups instead of acetylsulfamoyl groups, leading to different chemical properties and reactivity.
Uniqueness: N,N’-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide is unique due to the presence of acetylsulfamoyl groups, which provide additional sites for chemical interactions and modifications. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C24H22N4O8S2 |
|---|---|
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
1-N,4-N-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H22N4O8S2/c1-15(29)27-37(33,34)21-11-7-19(8-12-21)25-23(31)17-3-5-18(6-4-17)24(32)26-20-9-13-22(14-10-20)38(35,36)28-16(2)30/h3-14H,1-2H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30) |
Clé InChI |
JCTPTAVDHVJTPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447764.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12447772.png)
![2-Dimethylamino-5-(2-thienyll)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447784.png)

![ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate](/img/structure/B12447803.png)


![1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine](/img/structure/B12447821.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)


![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)

